[4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and trifluoromethyl groups. It is widely used as a building block in the synthesis of various organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-fluoro-2-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic synthesis, [4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid is used as a versatile building block for the construction of complex molecules. It is particularly valuable in the synthesis of fluorinated aromatic compounds, which are important in medicinal chemistry due to their enhanced metabolic stability and bioavailability .
Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-boron bonds makes it useful in the design of boron-containing drugs, which can exhibit unique pharmacological properties .
Industry: In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and electronic materials. Its incorporation into polymer backbones can enhance the thermal and chemical stability of the resulting materials .
Mechanism of Action
The mechanism of action of [4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst for another catalytic cycle.
Comparison with Similar Compounds
- [4-Trifluoromethylphenyl]boronic acid
- [3-Fluoro-4-methylphenyl]boronic acid
- [4-Bromo-2-fluorophenyl]boronic acid
Uniqueness: The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes [4-Bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid unique. These substituents can significantly influence the electronic properties and reactivity of the compound, making it particularly valuable in the synthesis of highly functionalized aromatic compounds .
Properties
IUPAC Name |
[4-bromo-3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(8(14)15)5(6(4)10)7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJTRQJWLEWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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